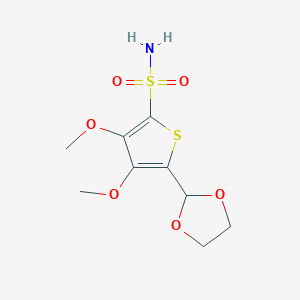
5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the thiophene ring, followed by sulfonation and subsequent reaction with a dioxolane derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers .
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxolane ring may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with similar structural features but lacking the thiophene and sulfonamide groups.
Thiophene-2-sulfonamide: Contains the thiophene and sulfonamide groups but lacks the dioxolane ring.
3,4-Dimethoxythiophene: Features the thiophene ring with methoxy groups but lacks the sulfonamide and dioxolane groups
Uniqueness
5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the dioxolane ring enhances its stability, while the sulfonamide group provides potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO6S2/c1-13-5-6(14-2)9(18(10,11)12)17-7(5)8-15-3-4-16-8/h8H,3-4H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGJTNJJZXLUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1OC)S(=O)(=O)N)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2572783.png)
![2-[({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol](/img/structure/B2572786.png)
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)
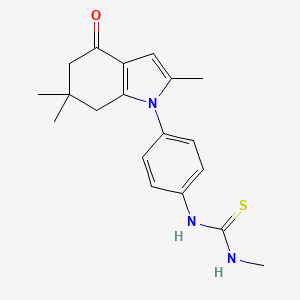
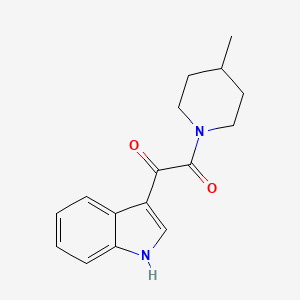
![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)
![13-chloro-5-[2-(2-chlorophenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2572793.png)
![5-fluoro-4-methyl-N-[2-(methylsulfanyl)phenyl]pyridine-2-carboxamide](/img/structure/B2572794.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)
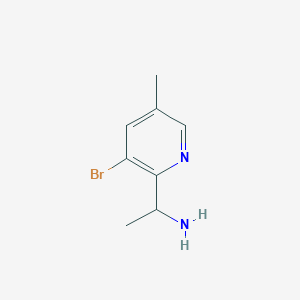
![2-({6'-bromo-6-chloro-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol](/img/structure/B2572798.png)
![N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2572802.png)
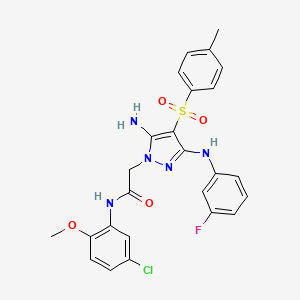
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2572806.png)
